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carboxylate

Cat. No.: B1611416 Get Quote

An In-depth Technical Guide to Ethyl 5-ethyl-1H-imidazole-2-carboxylate: Properties,

Synthesis, and Applications

Abstract
Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound featuring a

substituted imidazole core. The imidazole ring system is a ubiquitous scaffold in biologically

active molecules and approved pharmaceuticals, making its derivatives highly valuable in

medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive

overview of the known properties, a proposed synthetic pathway, and the potential applications

of Ethyl 5-ethyl-1H-imidazole-2-carboxylate as a versatile building block for researchers,

scientists, and drug development professionals. We will delve into its chemical identity,

predicted spectroscopic profile, and a detailed, mechanistically-grounded synthetic protocol.

Furthermore, we explore its potential as a scaffold for creating novel chemical entities with

therapeutic promise.

Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is to establish its precise identity and

understand its physical characteristics. While extensive experimental data for Ethyl 5-ethyl-
1H-imidazole-2-carboxylate is not widely published, we can consolidate its known identifiers

and predict key properties based on its structure.[3]
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Table 1: Chemical Identifiers for Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Identifier Value Source

IUPAC Name
Ethyl 5-ethyl-1H-imidazole-2-

carboxylate
N/A

CAS Number 1171124-65-4 [4]

Molecular Formula C₈H₁₂N₂O₂ [4]

Molecular Weight 168.19 g/mol [4]

PubChem CID 14990237 [4]

MDL Number MFCD24386911 [4]

Canonical SMILES CCC1=C(NC=N1)C(=O)OCC N/A

Due to the limited availability of experimental data, many physicochemical properties must be

estimated using computational models. These predictions are valuable for designing

experimental conditions, such as selecting appropriate solvent systems for reactions and

purification.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Notes

XLogP3 1.2 Indicates moderate lipophilicity.

Hydrogen Bond Donors 1 The imidazole N-H group.

Hydrogen Bond Acceptors 3
The two oxygen atoms and the

pyridinic nitrogen.

Polar Surface Area 55.12 Å²
Influences membrane

permeability and solubility.

pKa (Most Acidic) ~12.5
For the N-H proton, typical for

imidazoles.

pKa (Most Basic) ~5.8 For the pyridinic nitrogen.
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Proposed Synthesis and Mechanistic Rationale
While specific synthesis procedures for Ethyl 5-ethyl-1H-imidazole-2-carboxylate are not

detailed in readily available literature, a robust pathway can be designed based on established

methods for constructing substituted imidazole rings. The Debus-Radziszewski imidazole

synthesis provides a foundational and versatile approach. This one-pot reaction typically

involves a dicarbonyl compound, an aldehyde, and ammonia.

Our proposed pathway adapts this classical method, using ethyl glyoxalate as the dicarbonyl

component, butanal as the aldehyde source for the 5-ethyl group, and a source of ammonia.

Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis simplifies the target molecule into readily available starting

materials.

Ethyl 5-ethyl-1H-imidazole-2-carboxylate

C-N / C-C Bond
(Debus-Radziszewski)

Ethyl Glyoxalate + Butanal + Ammonia

Click to download full resolution via product page

Caption: Retrosynthesis of the target compound.

Forward Synthesis Workflow
The forward synthesis involves the condensation of three key components in a suitable solvent,

typically a protic solvent like ethanol, to facilitate the cyclization and subsequent oxidation to

the aromatic imidazole ring.
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Ethyl Glyoxalate

One-Pot Reaction
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Aqueous Workup
& Extraction

Column Chromatography
(Silica Gel)

Ethyl 5-ethyl-1H-
imidazole-2-carboxylate
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Caption: Proposed workflow for the synthesis.

Detailed Experimental Protocol
This protocol is a model procedure derived from analogous Debus-Radziszewski reactions and

should be optimized for scale and specific laboratory conditions.

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and

magnetic stirrer, add ammonium acetate (2.5 equivalents).

Reagent Addition: Add absolute ethanol (100 mL) and stir until the ammonium acetate is

mostly dissolved. To this solution, add butanal (1.1 equivalents) followed by ethyl glyoxalate

(1.0 equivalent, typically as a 50% solution in toluene).

Reaction Conditions: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable

eluent system (e.g., 30% ethyl acetate in hexanes).

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent

volume by approximately half using a rotary evaporator.

Extraction: Pour the residue into 150 mL of deionized water and extract with ethyl acetate (3

x 75 mL). Combine the organic layers.
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Washing: Wash the combined organic phase with saturated sodium bicarbonate solution (1 x

50 mL) to remove any acidic impurities, followed by a wash with saturated brine (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes to afford the pure Ethyl 5-ethyl-1H-imidazole-2-
carboxylate.

Applications in Medicinal Chemistry
The imidazole moiety is a privileged scaffold in drug design due to its unique electronic

properties and its ability to act as a hydrogen bond donor and acceptor.[1] This allows it to

mimic the side chain of histidine and engage in critical binding interactions with biological

targets like enzymes and receptors.[1]

Ethyl 5-ethyl-1H-imidazole-2-carboxylate serves as a valuable starting point for generating

libraries of novel compounds. Its structure contains three key points for diversification, enabling

systematic exploration of the chemical space around the core.

R1: Alkylation,
Arylation (e.g., Buchwald-Hartwig)

R2: Amidation,
Reduction to Alcohol,
Hydrazide formation

R3: Halogenation,
Metal-catalyzed cross-coupling

Click to download full resolution via product page

A conceptual diagram showing the structure of Ethyl 5-ethyl-1H-imidazole-2-carboxylate with

arrows pointing to the N1-position, the C4-position, and the ester group as key sites for

chemical modification. This requires an actual image of the chemical structure to be created

and hosted. Caption: Key diversification points for library synthesis.

N1-Substitution: The N-H proton can be readily deprotonated and alkylated or arylated to

explore interactions in specific pockets of a target protein.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1611416?utm_src=pdf-body
https://www.benchchem.com/product/b1611416?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-imidazole-derivatives-in-modern-drug-discovery-xj
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-imidazole-derivatives-in-modern-drug-discovery-xj
https://www.benchchem.com/product/b1611416?utm_src=pdf-body
https://www.benchchem.com/product/b1611416?utm_src=pdf-body-img
https://www.benchchem.com/product/b1611416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ester Modification: The ethyl ester is a versatile handle. It can be hydrolyzed to the

corresponding carboxylic acid, which can then be coupled with various amines to form a

diverse amide library. Alternatively, it can be reduced to a primary alcohol or converted to a

hydrazide for further derivatization.

C4-Position Functionalization: The C4-proton on the imidazole ring can potentially be

targeted for functionalization through electrophilic substitution reactions like halogenation,

providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to

introduce aryl or alkynyl groups.

Given the broad biological activities of imidazole derivatives, compounds derived from this

scaffold could be screened against various targets, including sirtuins, kinases, and G-protein

coupled receptors.[2]

Safety and Handling
Specific toxicological data for Ethyl 5-ethyl-1H-imidazole-2-carboxylate is not available.[3]

Therefore, this compound should be handled with the standard precautions applicable to all

new or uncharacterized research chemicals.

General Handling: Use in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

GHS Hazard Classification (Predicted): Based on structurally similar compounds like ethyl

1H-imidazole-2-carboxylate, it may cause skin and serious eye irritation.[5] Avoid inhalation

of dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
Ethyl 5-ethyl-1H-imidazole-2-carboxylate represents a well-defined chemical entity with

significant, albeit largely unexplored, potential in the field of drug discovery. While experimental

data on its properties are sparse, its structure allows for reliable predictions and the design of
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logical synthetic strategies. Its true value lies in its role as a versatile synthetic intermediate,

offering multiple points for chemical modification. For researchers and drug development

professionals, this compound is a promising starting point for the rational design and synthesis

of novel imidazole-based compounds with the potential for significant biological activity.
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[https://www.benchchem.com/product/b1611416#iupac-name-for-ethyl-5-ethyl-1h-imidazole-
2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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